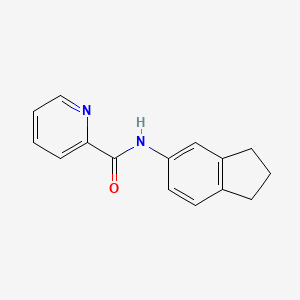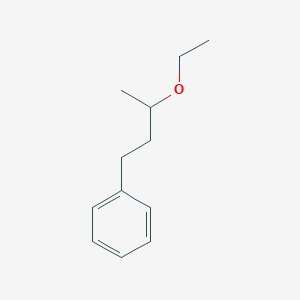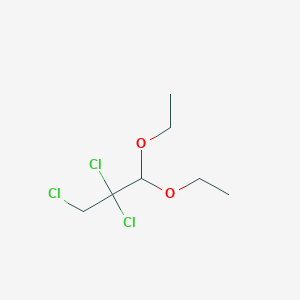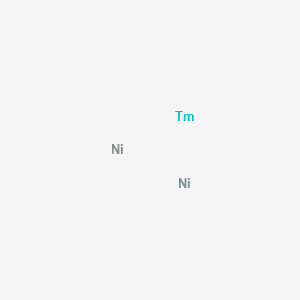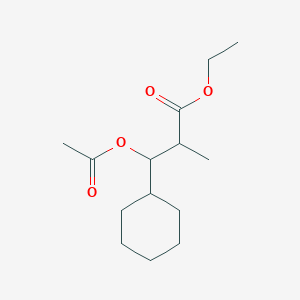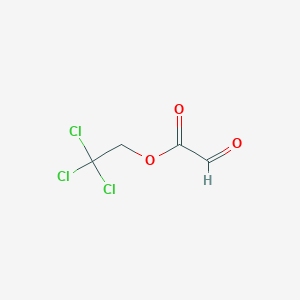
2,2,2-Trichloroethyl oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl oxoacetate is a chemical compound with the molecular formula C4H5Cl3O3. It is an ester derived from oxoacetic acid and 2,2,2-trichloroethanol. This compound is known for its use in various organic synthesis processes, particularly as a reagent and intermediate in the preparation of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl oxoacetate typically involves the esterification of oxoacetic acid with 2,2,2-trichloroethanol. One common method involves the reaction of oxoacetic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced to form 2,2,2-trichloroethyl alcohol and other derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: 2,2,2-Trichloroethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl oxoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and intermediates.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group for sensitive functional groups during chemical reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl oxoacetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s ability to undergo hydrolysis and reduction makes it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a reagent and intermediate in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another derivative used for the protection of amines and alcohols during chemical reactions.
Uniqueness
2,2,2-Trichloroethyl oxoacetate is unique due to its specific ester structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions, including hydrolysis, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
5317-23-7 |
|---|---|
Molekularformel |
C4H3Cl3O3 |
Molekulargewicht |
205.42 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
InChI-Schlüssel |
QMFFIPHTNSPZRD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
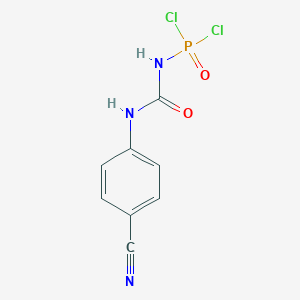
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

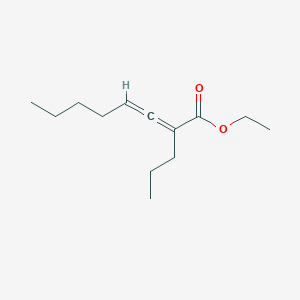
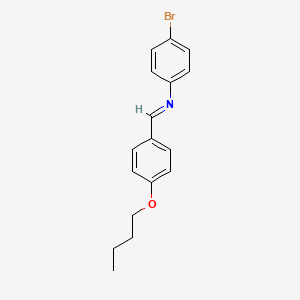
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
